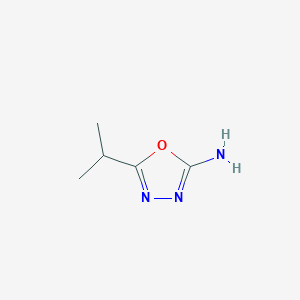

5-Isopropyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOLDHZNWWMEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511879 | |

| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65283-97-8 | |

| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole ring is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of a general experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that many of the available data are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O | [1][2] |

| Molecular Weight | 127.14 g/mol | [1][2] |

| CAS Number | 65283-97-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 182-183 °C | [3] |

| Boiling Point (Predicted) | 236.4 ± 23.0 °C | [3] |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -0.52 ± 0.13 | [3] |

| XLogP3 (Predicted) | 1.35640 | [1] |

| Polar Surface Area (PSA) | 64.94 Ų | [1] |

| Refractive Index (Predicted) | 1.509 | [1] |

| Flash Point (Predicted) | 96.778 °C | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is the reaction of an acid hydrazide with a cyanogen halide.[4] The following protocol is a representative procedure for the synthesis of this compound from isobutyrohydrazide.

Materials:

-

Isobutyrohydrazide

-

Cyanogen bromide (CNBr)

-

Methanol

-

Aqueous sodium hydroxide solution (10%)

-

Methylene chloride

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve isobutyrohydrazide (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of cyanogen bromide (1 equivalent) in methanol to the stirred solution of isobutyrohydrazide.

-

After the addition is complete, gently heat the reaction mixture to near boiling on a steam bath.

-

Concentrate the reaction mixture to a small volume using a rotary evaporator.

-

Adjust the pH of the residue to approximately 8.0 by adding 10% aqueous sodium hydroxide solution.

-

Extract the resulting alkaline mixture with methylene chloride (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as methanol.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and a broad singlet for the amino protons. The chemical shifts will be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the oxadiazole ring, as well as the carbons of the isopropyl group.[5]

2. Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 127.14 g/mol .

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650-1580 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1250-1020 cm⁻¹).

Experimental Workflow

While specific signaling pathways for this compound are not yet elucidated, the following diagram illustrates a general workflow for its synthesis, purification, and characterization, which are foundational steps in drug discovery and development.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

The 1,3,4-oxadiazole scaffold is a known pharmacophore present in numerous compounds with a wide array of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer effects. The mechanism of action for these compounds can vary greatly depending on the substitutions on the oxadiazole ring.

For this compound specifically, there is a lack of detailed studies identifying its precise biological target or mechanism of action. While a related, more complex molecule containing the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety, BMS-645737, has been identified as a potent VEGFR-2 inhibitor, it is not possible to directly extrapolate this activity to the simpler parent compound.[6]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Such studies would be crucial in understanding its therapeutic potential and for the rational design of more potent and selective drug candidates. As a starting point for investigation, researchers could screen the compound against a panel of kinases, proteases, or other enzyme families known to be targeted by other 1,3,4-oxadiazole derivatives.

Conclusion

This compound is a small molecule with potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known physicochemical properties, a detailed protocol for its synthesis, and methods for its characterization. While the specific biological target and mechanism of action remain to be fully elucidated, the established biological significance of the 1,3,4-oxadiazole core suggests that this compound is a promising candidate for future drug discovery efforts. The information presented herein serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this and related compounds.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound (EVT-346905) | 65283-97-8 [evitachem.com]

- 3. This compound CAS#: 65283-97-8 [amp.chemicalbook.com]

- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Isopropyl-1,3,4-oxadiazol-2-amine CAS number and molecular structure

This technical guide provides a comprehensive overview of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological activities.

Chemical Identity and Molecular Structure

This compound, a member of the 1,3,4-oxadiazole family, is a versatile building block in organic synthesis.[1] Its core structure consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, substituted with an isopropyl group and an amine group.

Molecular Structure:

The molecular structure of this compound is characterized by the IUPAC name 5-propan-2-yl-1,3,4-oxadiazol-2-amine.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 65283-97-8[1][2] |

| IUPAC Name | 5-propan-2-yl-1,3,4-oxadiazol-2-amine[1][2] |

| Molecular Formula | C₅H₉N₃O[1][2] |

| SMILES | CC(C)C1=NN=C(O1)N[1] |

| InChI | 1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)[1] |

| InChI Key | IIOLDHZNWWMEHN-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 127.14 g/mol [1][2] |

| Exact Mass | 127.074561919[2] |

| Physical Form | Solid[1] |

| Density | 1.145 g/cm³[2] |

| Boiling Point | 236.41 °C[2] |

| Flash Point | 96.778 °C[2] |

| Refractive Index | 1.509[2] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of organic chemistry. While a specific, detailed experimental protocol for this compound is not extensively published, a general and common synthetic route involves the cyclization of an appropriate acylhydrazide.[1]

General Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol:

This protocol is a representative method based on general procedures for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.[1][3]

-

Step 1: Formation of Hydrazinecarboxamide. To a solution of isobutyric acid hydrazide in a suitable solvent, an equimolar amount of potassium isothiocyanate is added. The mixture is refluxed for several hours.

-

Step 2: Cyclization. After cooling, the reaction mixture is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, and heated to induce cyclization.

-

Step 3: Work-up and Purification. The reaction mixture is then poured into ice water and neutralized with a base. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Characterization:

The structure of the synthesized compound can be confirmed using various analytical techniques:

-

FTIR Spectroscopy: To identify functional groups such as N-H, C=N, and C-O-C stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: To confirm the arrangement of protons and carbon atoms in the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological and Chemical Significance

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1][4][5]

Potential Biological Activities:

Derivatives of 1,3,4-oxadiazole have been reported to possess:

This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] Its primary amine and heterocyclic nature make it a versatile synthon for further chemical modifications.

Chemical Reactivity:

The amino group at the 2-position can undergo various reactions, including:

-

N-alkylation and N-acylation: To introduce different substituents.

-

Schiff base formation: With aldehydes and ketones.

-

Diazotization: Followed by coupling reactions to form azo compounds.

Logical Relationship of 1,3,4-Oxadiazole Core to Biological Activity:

Caption: Key structural features of the 1,3,4-oxadiazole core contributing to its biological activity.

Applications

The primary application of this compound is as a chemical intermediate.[1] It is utilized in:

-

Medicinal Chemistry: As a starting material for the synthesis of novel drug candidates.

-

Materials Science: In the development of new polymers and dyes with specific properties.[1]

-

Agrochemicals: As a scaffold for the discovery of new pesticides and herbicides.

References

- 1. Buy this compound (EVT-346905) | 65283-97-8 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 5-Isopropyl-1,3,4-oxadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-oxadiazole class. While specific extensive research on this particular molecule is emerging, this guide consolidates available data and contextualizes it within the well-established chemical and biological landscape of its structural analogues. We present its physicochemical properties, detailed synthetic protocols, and explore the broad spectrum of potential biological activities, including antimicrobial and anticancer applications, characteristic of the 2-amino-1,3,4-oxadiazole scaffold. This whitepaper aims to serve as a foundational resource for researchers investigating this compound and its derivatives for therapeutic development.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this five-membered heterocycle exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and muscle relaxant properties.[1][3][4] The 2-amino substituted variant, in particular, offers a key synthetic handle for further derivatization and has been a focal point in the development of novel therapeutic agents.[5]

This compound (CAS No: 65283-97-8) is a member of this important class.[6][7] Its structure features the core 1,3,4-oxadiazole ring, an amino group at the 2-position, and an isopropyl group at the 5-position.[6] This guide will synthesize the current knowledge on this compound, providing a framework for future research and development.

Physicochemical and Structural Data

This compound is a solid at room temperature.[6] Its fundamental properties are summarized in the table below, compiled from various chemical databases. These data are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 65283-97-8 | [6][7] |

| Molecular Formula | C₅H₉N₃O | [6][7] |

| Molecular Weight | 127.14 g/mol | [6][7] |

| Appearance | Solid | [6][8] |

| Melting Point | 182-183 °C | [9] |

| Boiling Point (Predicted) | 236.4 ± 23.0 °C | [9] |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | -0.52 ± 0.13 | [9] |

| InChI Key | IIOLDHZNWWMEHN-UHFFFAOYSA-N | [8] |

| SMILES | CC(C)c1nnc(N)o1 | [6] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its synthesis can be reliably achieved through established methods for 2-amino-5-substituted-1,3,4-oxadiazoles. The most common and efficient routes involve the oxidative cyclization of an acylthiosemicarbazide precursor.[10]

General Synthetic Workflow

The synthesis is typically a two-step process starting from a carboxylic acid derivative (isobutyric acid or its acid chloride) and thiosemicarbazide.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous compounds.[10][11]

Step 1: Synthesis of 1-(isobutyryl)thiosemicarbazide

-

To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as pyridine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.0 eq) dropwise to the mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(isobutyryl)thiosemicarbazide (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add an oxidizing agent. A common and effective oxidant is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or Iodine (I₂).[10] Add the oxidant portion-wise while stirring.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and melting point analysis to confirm its structure and purity.[12]

Biological Activities and Therapeutic Potential

The 1,3,4-oxadiazole moiety is a key pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities.[13] While specific bioactivity data for the title compound is limited, the activities of structurally similar 2-amino-1,3,4-oxadiazoles provide a strong indication of its potential therapeutic applications.

Antimicrobial Activity

The 2-amino-1,3,4-oxadiazole scaffold is a well-known antimicrobial agent.[3] Derivatives have shown potent activity against a range of bacterial and fungal pathogens.[1][5]

-

Antibacterial: Compounds from this class have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[3]

-

Antifungal: Significant activity has been reported against fungal strains like Candida albicans and Aspergillus niger.[5]

The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[2][5] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Other Potential Activities

Based on studies of related compounds, this compound could also be explored for:

-

Anti-inflammatory activity [13]

-

Antitubercular activity [2]

-

Muscle relaxant properties [4]

-

Anticonvulsant effects [12]

Summary of Quantitative Biological Data (Representative Analogues)

To provide a quantitative context for the potential efficacy of this scaffold, the following table summarizes reported activity data for various 2-amino-5-substituted-1,3,4-oxadiazole derivatives.

| Compound Class | Target/Organism | Assay Type | Measured Activity (e.g., MIC, IC₅₀) | Reference |

| 5-Aryl-2-amino-1,3,4-oxadiazoles | Streptococcus faecalis | Antibacterial | MIC: 4 - 64 µg/mL | [5] |

| 5-Aryl-2-amino-1,3,4-oxadiazoles | Candida albicans | Antifungal | MIC: 8 µg/mL | [5] |

| 5-Aryl-2-amino-1,3,4-oxadiazoles | HepG2 (Liver Cancer Cell Line) | Anticancer (MTT) | High Cytotoxicity Reported | [5] |

| 1,3,4-Oxadiazole-Thiones | Gram-positive bacteria | Antibacterial | MIC: 0.5 - 8 µg/mL | [14] |

| 1,3,4-Thiadiazole Derivatives | M. tuberculosis H37Rv | Antitubercular | MIC: ~6 µg/mL | [2] |

Note: The data presented are for structurally related compounds and serve to illustrate the potential of the 2-amino-1,3,4-oxadiazole scaffold.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural similarity to a class of molecules with proven, diverse biological activities makes it a compelling candidate for further investigation. The synthetic routes are well-established, allowing for accessible production for screening purposes.

Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound against a broad panel of bacterial, fungal, and cancer cell lines to identify primary areas of activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel derivatives by modifying the amino group to explore and optimize biological activity.

-

Mechanism of Action Studies: For any identified activities, elucidating the specific molecular targets and pathways involved.

This technical guide provides a solid foundation for initiating such research, highlighting the significant therapeutic potential held by this compound and its future derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-346905) | 65283-97-8 [evitachem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 65283-97-8 [sigmaaldrich.com]

- 9. This compound CAS#: 65283-97-8 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 5-Isopropyl-1,3,4-oxadiazol-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predicted solubility profile based on the molecule's physicochemical properties. Furthermore, it details a robust experimental protocol for the systematic determination of its solubility in a range of organic solvents, which is a critical step in preclinical development, formulation studies, and process chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H9N3O | [1][2] |

| Molecular Weight | 127.14 g/mol | [1][2] |

| Melting Point | 182-183 °C | [3] |

| Boiling Point (Predicted) | 236.4±23.0 °C | [3] |

| Density (Predicted) | 1.145±0.06 g/cm3 | [3] |

| pKa (Predicted) | -0.52±0.13 | [3] |

| XLogP3 | 1.35640 | [2] |

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar oxadiazole ring and an amino group, alongside a non-polar isopropyl substituent, suggests a nuanced solubility profile. It is anticipated to exhibit moderate solubility in organic solvents.[1]

Based on the principle of "like dissolves like," the following solubilities can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High to Moderate | The amino group and nitrogen atoms of the oxadiazole ring can participate in hydrogen bonding with protic solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating polar molecules through dipole-dipole interactions. |

| Non-polar Solvents (e.g., Toluene, Hexane) | Low to Moderate | The presence of the non-polar isopropyl group may afford some solubility in non-polar environments. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents possess a polarity intermediate between polar aprotic and non-polar solvents. |

It is important to note that while predictions are useful for initial solvent screening, empirical determination is essential for accurate quantitative data.

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental workflow for the quantitative determination of the solubility of this compound in various organic solvents. The most widely accepted and robust method for determining thermodynamic solubility is the shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Methodologies

1. Preparation of HPLC Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

2. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

4. Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the excess solid.

5. Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

6. HPLC Analysis:

-

Inject the diluted samples into the HPLC system.

-

Record the peak area for each sample.

7. Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

This in-depth guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is paramount for the successful progression of this compound in research and development pipelines.

References

Spectroscopic and Structural Elucidation of 5-Isopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted spectroscopic data based on the compound's structure and spectral data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes visualizations to illustrate key structural and synthetic aspects.

Compound Overview

Structure:

Figure 1: Chemical structure of this compound.

Chemical Formula: C₅H₉N₃O[1][2]

Molecular Weight: 127.14 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH ₃)₂CH | ~ 1.3 | Doublet | 6H |

| (CH₃)₂CH | ~ 3.0 - 3.2 | Septet | 1H |

| NH ₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CH | ~ 20 - 25 |

| (CH₃)₂C H | ~ 28 - 33 |

| C 5 (Oxadiazole ring) | ~ 160 - 165 |

| C 2 (Oxadiazole ring) | ~ 155 - 160 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Oxadiazole) | 1630 - 1680 | Strong |

| C-O-C Stretch (Oxadiazole) | 1050 - 1250 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 84 | [M - C₃H₇]⁺ |

| 70 | [C₃H₄N₂O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column for separation prior to ionization.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.[3]

-

Mass Range: m/z 30-300.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

Data Processing:

-

The data system will generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

General Synthesis Workflow for 2-Amino-1,3,4-oxadiazoles

The synthesis of 2-amino-1,3,4-oxadiazoles typically involves the cyclization of an acyl semicarbazide, which is formed from the reaction of a carboxylic acid hydrazide with an isocyanate or a similar reagent.

Figure 2: General synthesis workflow for 2-amino-1,3,4-oxadiazoles.

Predicted ¹H NMR Signal Correlations

This diagram illustrates the expected correlations between the different proton signals in the ¹H NMR spectrum of this compound.

Figure 3: Predicted ¹H NMR signal correlations for this compound.

This technical guide serves as a foundational resource for researchers working with this compound. While the spectroscopic data provided is predictive, the experimental protocols offer a robust framework for obtaining empirical data. The visualizations aim to provide a clear understanding of the compound's synthesis and structural characteristics.

References

The Multifaceted Biological Activities of 2-Amino-1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its various substituted forms, 2-amino-1,3,4-oxadiazole derivatives have garnered significant attention from the scientific community. This is due to their broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. These compounds have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making them a focal point of extensive research in the quest for new and effective drugs.[1][2][3][4][5] This technical guide provides an in-depth overview of the diverse biological activities of 2-amino-1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-oxadiazole have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[1][2] The global challenge of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action, and these oxadiazole derivatives represent a valuable avenue of investigation.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 2-amino-1,3,4-oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected derivatives against various bacterial and fungal strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 22a | Staphylococcus aureus | 1.56 | Levofloxacin | - |

| 22b | Bacillus subtilis | 0.78 | Levofloxacin | - |

| 22c | Bacillus subtilis | 0.78 | Levofloxacin | - |

| 1b | Streptococcus faecalis | 4 - 64 | - | - |

| 1e | MSSA | 4 - 64 | - | - |

| 1g | MRSA | 4 - 64 | - | - |

| 2g | Candida albicans | 8 | - | - |

| 2g | Aspergillus niger | 64 | - | - |

| 4a | Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Streptococcus aureus | - | Streptomycin | - |

| 4g | Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Streptococcus aureus | - | Streptomycin | - |

| 4a | Aspergillus niger, Crysosporium pannical | - | Griseofulvin | - |

| 4g | Aspergillus niger, Crysosporium pannical | - | Griseofulvin | - |

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Materials:

-

Test compounds (2-amino-1,3,4-oxadiazole derivatives)

-

Standard antimicrobial agents (e.g., Streptomycin, Griseofulvin)

-

Microbial strains (bacteria or fungi)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline (0.85% NaCl)

-

McFarland standard 0.5

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound and the standard drug in a suitable solvent. Perform serial two-fold dilutions of the antimicrobial agents in the broth medium directly in the 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][8]

Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. Numerous studies have highlighted the potent cytotoxic effects of 2-amino-1,3,4-oxadiazole derivatives against a variety of cancer cell lines.[6][8][10][11][12] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[8]

Quantitative Anticancer Data

The anticancer activity of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC₅₀ values of representative 2-amino-1,3,4-oxadiazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 1o | HepG2 (Liver Cancer) | 8.6 | Paclitaxel | - |

| 4f | A549 (Lung Cancer) | 1.59 - 7.48 | - | - |

| 4h | A549 (Lung Cancer) | <0.14 | - | - |

| 4i | A549 (Lung Cancer) | 1.59 - 7.48 | - | - |

| 4k | A549 (Lung Cancer) | 1.59 - 7.48 | - | - |

| 4l | A549 (Lung Cancer) | 1.59 - 7.48 | - | - |

| 4g | C6 (Glioblastoma) | 8.16 | - | - |

| 4h | C6 (Glioblastoma) | 13.04 | - | - |

| 10 | MCF-7 (Breast Cancer) | 1.76 | Doxorubicin | - |

| 11 | MCF-7 (Breast Cancer) | 1.18 | Doxorubicin | - |

| 36 | HepG2 (Liver Cancer) | - | 5-Fluorouracil | 30-fold weaker |

| 19 | HeLa (Cervical Cancer) | - | Doxorubicin | More selective |

| 20 | HeLa (Cervical Cancer) | - | Doxorubicin | More selective |

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][4][11][12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (2-amino-1,3,4-oxadiazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Signaling Pathway: PARP Inhibition-Mediated Apoptosis

Several 2-amino-1,3,4-oxadiazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] PARP is a key enzyme in the base excision repair pathway for single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to chromosomal instability and subsequent apoptosis (programmed cell death).[1][14]

Caption: PARP Inhibition Pathway in Cancer Cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Certain 2-amino-1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9][13][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| 21c | - | 59.5 | Indomethacin | - |

| 21i | - | 61.9 | Indomethacin | - |

| 10 | - | 88.33 | Flurbiprofen | 90.01 |

| 3 | - | 66.66 | Flurbiprofen | 90.01 |

| 5 | - | 55.55 | Flurbiprofen | 90.01 |

| Ox-6f | 10 | 79.83 | Ibuprofen | 84.71 |

| Ox-6d | 10 | 76.64 | Ibuprofen | 84.71 |

| Ox-6a | 10 | 74.52 | Ibuprofen | 84.71 |

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard method for screening acute anti-inflammatory activity.[13][15][16][17][18]

Materials:

-

Rodents (rats or mice)

-

Test compounds (2-amino-1,3,4-oxadiazole derivatives)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Flurbiprofen)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups: a control group (vehicle), a standard drug group, and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, at a specific time before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][16][18]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[15][18]

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and growth factors, can activate signaling cascades that lead to the upregulation of COX-2 expression. Key transcription factors like NF-κB and AP-1 are involved in this process. The inhibition of COX-2 by 2-amino-1,3,4-oxadiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[19][20][21][22][23]

Caption: COX-2 Inhibition Pathway.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Some 2-amino-1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[17][21][24][25] Their mechanism of action is often associated with the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition.

Quantitative Anticonvulsant Data

The anticonvulsant potential of compounds is often assessed by their ability to protect against chemically or electrically induced seizures in animals. The effective dose (ED₅₀) is a common metric.

| Compound ID | Seizure Model | Animal | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |

| 9 | PTZ-induced | Mice | - | Diazepam | - |

| C4 | PTZ & MES | Mice | - | Diazepam/Phenytoin | - |

| C5 | PTZ & MES | Mice | - | Diazepam/Phenytoin | - |

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ-induced seizure model is a widely used screening tool for potential anticonvulsant drugs, particularly those that act on the GABAergic system.[24][26][27][28][29]

Materials:

-

Mice

-

Test compounds (2-amino-1,3,4-oxadiazole derivatives)

-

Standard anticonvulsant drug (e.g., Diazepam)

-

Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)

-

Vehicle

-

Observation chambers

Procedure:

-

Animal Preparation and Grouping: Similar to the anti-inflammatory assay, acclimatize and group the animals.

-

Compound Administration: Administer the test compounds, standard drug, or vehicle to the respective groups, usually 30-60 minutes before PTZ injection.

-

PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous or intraperitoneal) to each mouse.[28]

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure activity is often scored using a standardized scale (e.g., Racine scale).[28]

-

Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures in each group.

Signaling Pathway: Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[25][30] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Many anticonvulsant drugs, including some 2-amino-1,3,4-oxadiazole derivatives, are thought to exert their effects by enhancing the function of GABA-A receptors, thereby increasing inhibitory neurotransmission and raising the seizure threshold.[25][31][32][33]

Caption: Enhancement of GABAergic Neurotransmission.

Conclusion

The 2-amino-1,3,4-oxadiazole scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. The derivatives of this core structure have consistently demonstrated a remarkable range of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The data and protocols presented in this technical guide underscore the significant potential of these compounds in addressing a variety of unmet medical needs. Further research focusing on lead optimization, structure-activity relationship studies, and in-depth mechanistic investigations will be crucial in translating the therapeutic promise of 2-amino-1,3,4-oxadiazole derivatives into clinically effective drugs. The continued exploration of this chemical space is highly warranted and holds the potential to deliver the next generation of innovative medicines.

References

- 1. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. atcc.org [atcc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 23. clinician.com [clinician.com]

- 24. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 25. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 26. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 27. meliordiscovery.com [meliordiscovery.com]

- 28. benchchem.com [benchchem.com]

- 29. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 31. GABAA receptor - Wikipedia [en.wikipedia.org]

- 32. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

An In-depth Technical Guide to 5-Isopropyl-1,3,4-oxadiazol-2-amine: Discovery and History

Introduction

5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₅H₉N₃O[1][2][3] |

| Molecular Weight | 127.14 g/mol [1][2][3] |

| CAS Number | 65283-97-8[1][2][3] |

| Appearance | Solid[2] |

| Density | 1.145 g/cm³[1] |

| Boiling Point | 236.41 °C[1] |

| Flash Point | 96.778 °C[1] |

| Refractive Index | 1.509[1] |

| InChI Key | IIOLDHZNWWMEHN-UHFFFAOYSA-N[1] |

| SMILES | CC(C)c1nnc(N)o1[2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While raw spectra are proprietary, the expected spectral data are tabulated below based on typical values for similar structures.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet) and the amine protons. |

| ¹³C NMR | Resonances for the isopropyl carbons, and the two distinct carbons of the oxadiazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (oxadiazole ring), and C-O-C stretching (oxadiazole ring). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Note: Specific spectral data can be obtained from commercial suppliers such as ChemicalBook.[4]

Discovery and History

The specific discovery of this compound is not well-documented in dedicated historical accounts. Its emergence is intertwined with the broader exploration of the 1,3,4-oxadiazole scaffold in medicinal chemistry. The 1,3,4-oxadiazole ring system has been a subject of interest for decades due to its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.

Research into 2-amino-5-substituted-1,3,4-oxadiazoles gained momentum as chemists sought to develop novel compounds with diverse pharmacological activities. The synthesis of various derivatives, including those with small alkyl substituents like the isopropyl group, was a logical progression in the structure-activity relationship (SAR) studies of this class of compounds. Early methods for the synthesis of 2-amino-1,3,4-oxadiazoles date back to the mid-20th century, with a key patent describing the reaction of acid hydrazides with cyanogen halides.[5] This laid the groundwork for the preparation of a wide array of derivatives, including the title compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of the 2-amino-1,3,4-oxadiazole ring. The most common and practical approaches start from isobutyric acid or its derivatives. Below are detailed experimental protocols for two prevalent synthetic routes.

Method 1: From Isobutyric Acid Hydrazide and Cyanogen Bromide

This is a classic and straightforward method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[5]

Experimental Protocol:

-

Preparation of Isobutyric Acid Hydrazide:

-

To a solution of ethyl isobutyrate (1 mole) in ethanol, add hydrazine hydrate (1 mole).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain pure isobutyric acid hydrazide.

-

-

Cyclization to this compound:

-

Dissolve isobutyric acid hydrazide (1 mole) in a suitable solvent such as methanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1 mole) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Method 2: Oxidative Cyclization of an Acyl Semicarbazone

This method involves the formation of a semicarbazone from isobutyraldehyde, followed by oxidative cyclization.

Experimental Protocol:

-

Preparation of Isobutyraldehyde Semicarbazone:

-

Dissolve semicarbazide hydrochloride (1 mole) and sodium acetate (1 mole) in water.

-

Add isobutyraldehyde (1 mole) to the solution and stir vigorously.

-

The semicarbazone will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to obtain isobutyraldehyde semicarbazone.

-

-

Oxidative Cyclization:

-

Suspend the isobutyraldehyde semicarbazone (1 mole) in a suitable solvent like acetonitrile.

-

Add an oxidizing agent. A common and effective system is iodine (I₂) in the presence of a base like sodium bicarbonate.

-

Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

Work-up the reaction by adding a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product as described in Method 1.

-

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively published, the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles has been investigated for a multitude of therapeutic applications.[6][7] These compounds are known to possess:

-

Antimicrobial Activity: Many derivatives show potent activity against a range of bacteria and fungi.

-

Anticancer Activity: The oxadiazole ring is present in several compounds investigated for their cytotoxic effects on cancer cell lines.

-

Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties in preclinical models.

-

Antiviral Activity: The 1,3,4-oxadiazole moiety is a component of some antiviral agents.[6]

This compound serves as a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activities. The isopropyl group can influence the lipophilicity and steric profile of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. For instance, a more complex molecule incorporating a 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl) fragment has been investigated as a potent VEGFR-2 inhibitor, highlighting the potential of this scaffold in drug discovery.[8]

Conclusion

This compound, while not a widely studied compound in its own right, represents an important member of the pharmacologically significant 1,3,4-oxadiazole family. Its synthesis is achievable through well-established chemical transformations, making it readily accessible for further research and development. As a versatile chemical building block, it holds promise for the generation of novel therapeutic agents with a wide spectrum of potential biological activities. This guide provides a foundational understanding of its synthesis and properties, intended to facilitate its use in the scientific community.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound (EVT-346905) | 65283-97-8 [evitachem.com]

- 3. This compound AldrichCPR 65283-97-8 [sigmaaldrich.com]

- 4. This compound(65283-97-8) 1H NMR [m.chemicalbook.com]

- 5. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Isopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1,3,4-oxadiazol-2-amine is a small heterocyclic molecule belonging to the 1,3,4-oxadiazole class of compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct studies on this specific molecule are limited, analysis of structurally related compounds and broader screening data for the 1,3,4-oxadiazole scaffold suggest several potential therapeutic targets. This technical guide consolidates the available evidence, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target of interest, alongside other plausible targets in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols for the synthesis of related compounds and for key biological assays are provided to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a five-membered heterocyclic compound with the molecular formula C5H9N3O. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, contributing to its metabolic stability and ability to form hydrogen bonds with biological targets. The isopropyl group at the 5-position provides a degree of lipophilicity, which can influence its pharmacokinetic properties. The 2-amino group serves as a key functional handle for further chemical modifications to explore structure-activity relationships (SAR).

Primary Potential Therapeutic Target: VEGFR-2

The most compelling evidence for a specific therapeutic target for a molecule containing a moiety closely related to this compound points towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1]

A potent and selective VEGFR-2 inhibitor, BMS-645737 , incorporates a 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolo[2,1-f][3][4][5]triazin-4-amine core structure.[6][7] The presence of the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety in this highly active compound strongly suggests that this substructure contributes to the binding and inhibition of VEGFR-2. It is hypothesized that the 1,3,4-oxadiazole ring acts as a key pharmacophore, potentially interacting with the hinge region of the VEGFR-2 kinase domain.

Signaling Pathway

Caption: VEGFR-2 signaling pathway and point of inhibition.

Other Potential Therapeutic Targets

The 1,3,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities.[5] This suggests that this compound could potentially interact with other therapeutic targets.

Anticancer Targets

Beyond VEGFR-2, various 1,3,4-oxadiazole derivatives have demonstrated anticancer activity through different mechanisms.[8] N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown cytotoxic effects against a panel of cancer cell lines, including leukemia, melanoma, and colon cancer.[9][10][11] The specific intracellular targets for these compounds are often not fully elucidated but may involve enzymes crucial for cancer cell proliferation and survival.

Microbial Enzymes

Derivatives of 2-amino-1,3,4-oxadiazole have been reported to possess antibacterial and antifungal properties.[12][13][14] The mechanism of action is likely the inhibition of essential microbial enzymes. For instance, some studies suggest that these compounds may interfere with fatty acid synthesis in bacteria.[12]

Cholinesterases

Certain 5-aryl-1,3,4-oxadiazol-2-amines have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][15] These enzymes are therapeutic targets for neurodegenerative diseases like Alzheimer's disease. The oxadiazole core can act as a bioisostere for amide or ester groups, which are common features in cholinesterase inhibitors.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the activity of related 1,3,4-oxadiazole derivatives against various targets to provide a comparative context.

| Compound Class | Target | Representative Compound | Activity (IC50/MIC) | Reference |

| Pyrrolo[2,1-f][3][4][5]triazines | VEGFR-2 | BMS-645737 | IC50 = 0.08 µM | [6] |

| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | IC50 = 12.8 µM | [3] |

| 2-Amino-1,3,4-oxadiazoles | S. aureus | Compound 1e | MIC = 4-64 µg/mL | [4] |

| 2-Amino-1,3,4-oxadiazoles | C. albicans | Compound 2g | MIC = 8 µg/mL | [4] |

| N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines | Melanoma (MDA-MB-435) | Compound 4u | GP = 6.82% | [9][10] |

Experimental Protocols

Synthesis of 5-Alkyl-1,3,4-oxadiazol-2-amines

A general and efficient method for the synthesis of 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles involves the cyclization of thiosemicarbazides mediated by tosyl chloride and pyridine.[15]

Caption: General synthesis workflow for 2-amino-1,3,4-oxadiazoles.

Procedure:

-

Thiosemicarbazone Formation: An equimolar mixture of the corresponding aldehyde (e.g., isobutyraldehyde for the synthesis of the precursor to this compound) and thiosemicarbazide is refluxed in ethanol for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.

-

Oxidative Cyclization: The synthesized thiosemicarbazone is dissolved in pyridine. The solution is cooled in an ice bath, and tosyl chloride (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 8-12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-2-amino-1,3,4-oxadiazole.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity against VEGFR-2 can be determined using a variety of commercially available kinase assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured spectrophotometrically using Ellman's method.[3][16][17]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

-

A reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations is prepared in a 96-well plate.

-

The enzyme (AChE or BChE) is added to the wells, and the plate is incubated for a short period.

-

The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

-

The absorbance at 412 nm is measured at regular intervals using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the test compound-treated wells with the untreated control. The IC50 value is then calculated.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the available data from structurally related compounds strongly suggests that VEGFR-2 is a high-priority target for investigation, particularly in the context of anticancer drug discovery. Furthermore, the well-documented broad-spectrum bioactivity of the 1,3,4-oxadiazole scaffold indicates that this compound may also exhibit inhibitory effects against microbial enzymes and cholinesterases.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of kinases, including VEGFR-2, as well as its screening for antimicrobial and cholinesterase inhibitory activities. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could pave the way for the development of novel therapeutic agents based on this promising scaffold. The experimental protocols provided in this guide offer a robust framework for initiating such investigations.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]